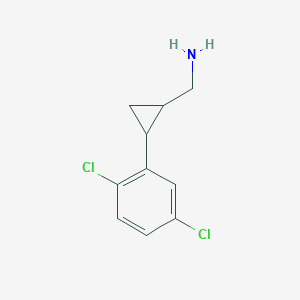
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H11Cl2N. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,5-Dichlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 2,5-dichlorophenylacetonitrile with a cyclopropyl Grignard reagent to form the corresponding cyclopropyl ketone. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(2,5-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(2,4-Dichlorophenyl)cyclopropyl)methanamine
- (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine
- [2-(3-chlorophenyl)cyclopropyl]methanamine
Uniqueness
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
[2-(2,5-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-1-2-10(12)9(4-7)8-3-6(8)5-13/h1-2,4,6,8H,3,5,13H2 |
Clave InChI |
KGGRTPCLZVVAPD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=C(C=CC(=C2)Cl)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


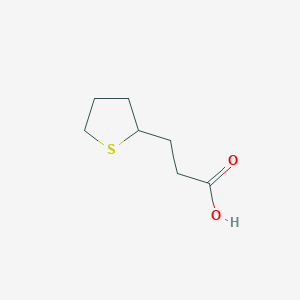



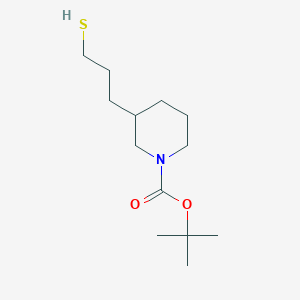

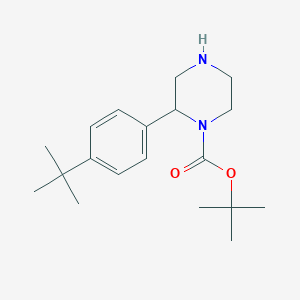
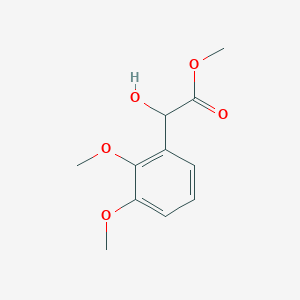
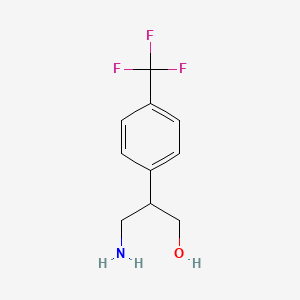
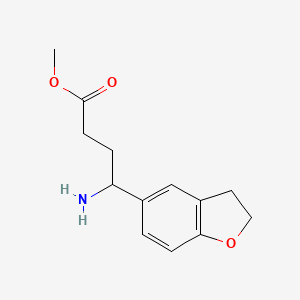
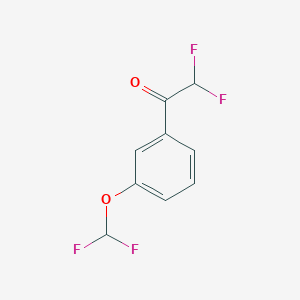

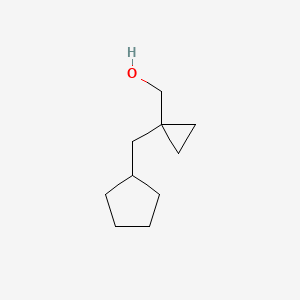
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
